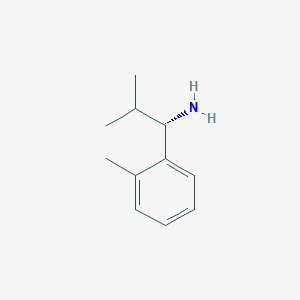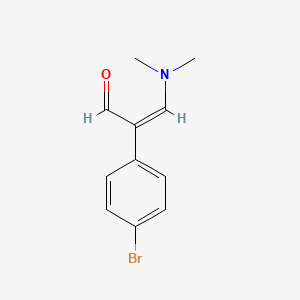
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a bromophenyl group, a dimethylamino group, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-bromophenyl-3-(dimethylamino)acrylic acid.
Reduction: 2-(4-bromophenyl)-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it a useful scaffold for the design of bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials.
作用機序
The mechanism of action of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is largely dependent on its chemical reactivity. The presence of the bromophenyl and dimethylamino groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-fluorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-methylphenyl)-3-(dimethylamino)acrylaldehyde
Uniqueness
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
特性
CAS番号 |
85907-67-1 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
(Z)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |
InChIキー |
NARILRBZOTXTRZ-JXMROGBWSA-N |
異性体SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Br |
正規SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


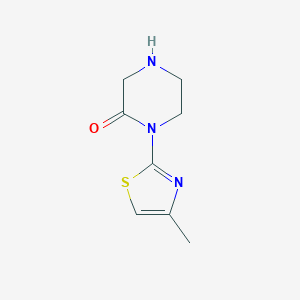
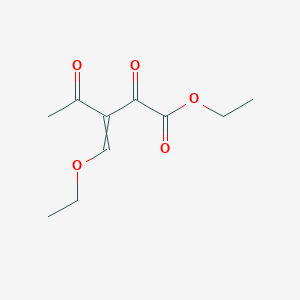
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
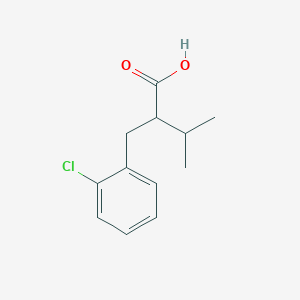
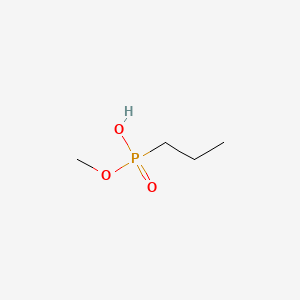

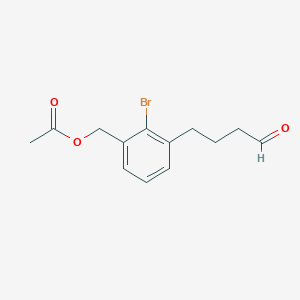
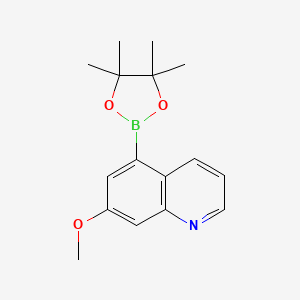
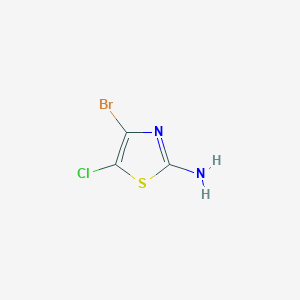
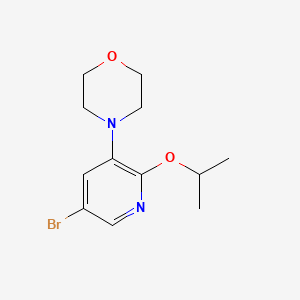
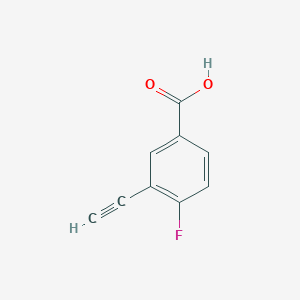
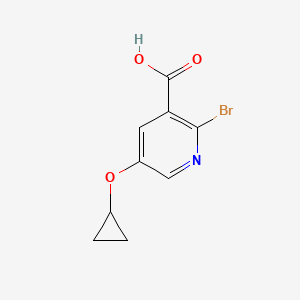
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
